

# Nodosin-Induced Apoptosis in SW480 Colon Cancer Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: Nodosin

Cat. No.: B1247732

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These application notes provide a comprehensive overview and detailed protocols for studying the effects of **nodosin** on SW480 human colon adenocarcinoma cells. **Nodosin**, a diterpenoid extracted from *Rabdosia serra*, has demonstrated anti-proliferative and pro-apoptotic activity in colorectal cancer cells, making it a compound of interest for cancer research and drug development.

## Summary of Nodosin's Bioactivity in SW480 Cells

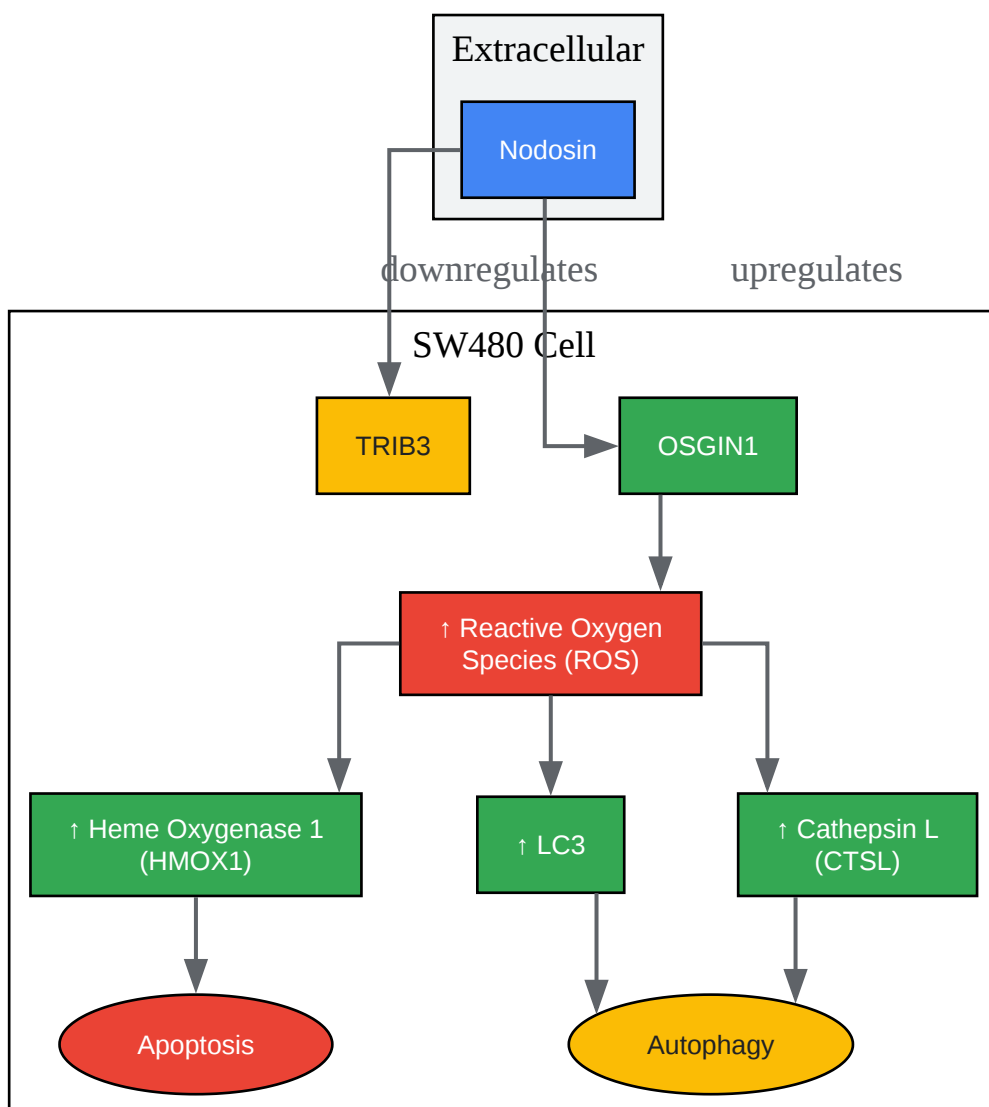
**Nodosin** has been shown to inhibit the growth of SW480 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC<sub>50</sub>) for **nodosin** in SW480 cells is approximately 7.4  $\mu$ M.<sup>[1][2]</sup> Treatment with **nodosin** induces complex cell death involving apoptosis and autophagy, mediated by an increase in intracellular reactive oxygen species (ROS).

## Quantitative Data on Nodosin's Effects

Parameter	Cell Line	Value/Observation	Reference
IC50 (48h)	SW480	7.4 $\mu$ M	[1][2]
HT-29	7.7 $\mu$ M	[1][2]	
LoVo	6.6 $\mu$ M	[1][2]	
NCM460 (normal colon)	10.2 $\mu$ M	[1]	
Apoptosis Rate	SW480	16.11% at 12 $\mu$ M nodosin	[1]
Effective Concentration Range	SW480	0–16 $\mu$ M for viability assays	[1]

## Signaling Pathway of Nodosin-Induced Apoptosis

**Nodosin** treatment triggers oxidative stress in SW480 cells, leading to the activation of both intrinsic and extrinsic apoptotic signaling pathways. This process is also linked to the induction of autophagy.

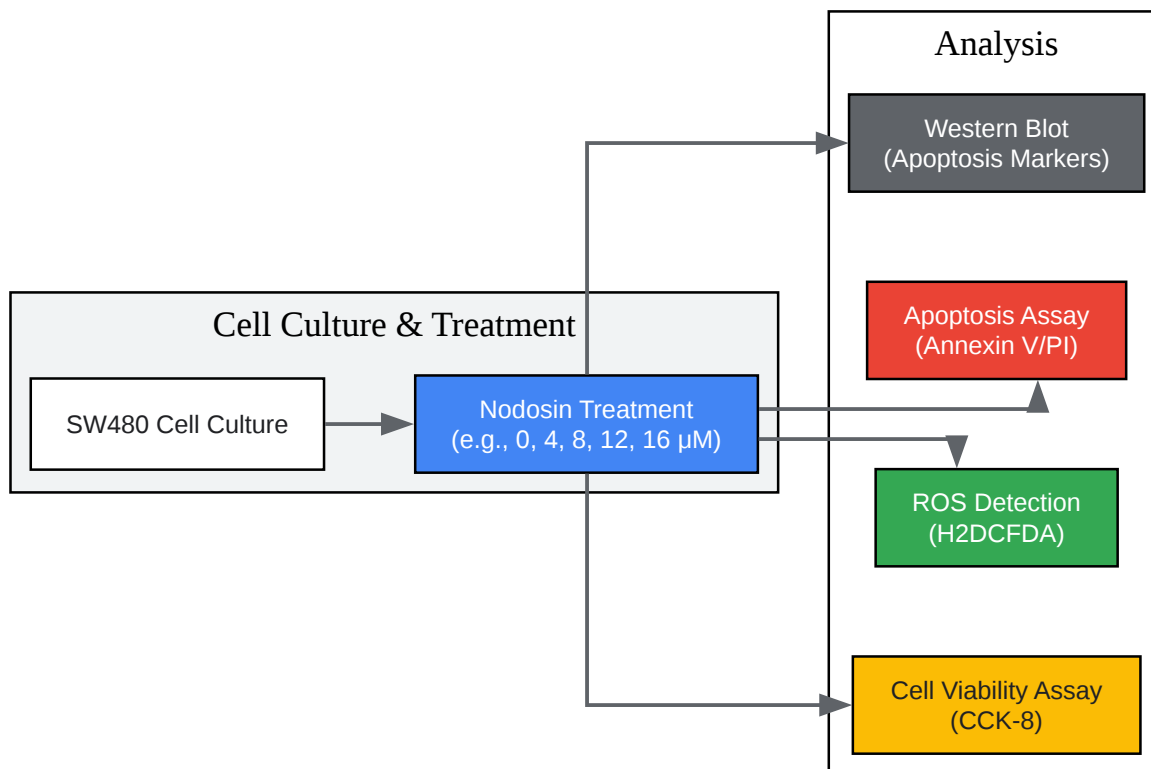


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Caption: **Nodosin**-induced signaling pathway in SW480 cells.

## Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of **nodosin** on SW480 cells.



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Caption: Experimental workflow for **nodosin** studies in SW480 cells.

## Detailed Experimental Protocols

### SW480 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the SW480 cell line.

Materials:

- SW480 cell line (ATCC® CCL-228™)
- Leibovitz's L-15 Medium (ATCC® 30-2008™)
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin (10,000 U/mL)
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 culture flasks
- 15 mL and 50 mL conical tubes
- Incubator (37°C, 0% CO<sub>2</sub>, 95% air)

Complete Growth Medium:

- Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol:

- Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a non-CO<sub>2</sub> incubator.
- Maintenance: Renew the culture medium every 2-3 days.
- Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach (2-3 minutes). Neutralize the trypsin with 4-6 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:2 to 1:4.

## Nodosin Treatment

Materials:

- **Nodosin** stock solution (dissolved in DMSO)
- SW480 cells seeded in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for apoptosis and western blot)
- Complete growth medium

Protocol:

- Seed SW480 cells in the desired culture plates and allow them to adhere overnight.
- Prepare serial dilutions of **nodosin** in complete growth medium from the stock solution. A typical concentration range for initial experiments is 0, 4, 8, 12, and 16  $\mu\text{M}$ . Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **nodosin**.
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

## Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well plates with **nodosin**-treated SW480 cells
- Microplate reader

Protocol:

- Following **nodosin** treatment, add 10  $\mu\text{L}$  of CCK-8 solution to each well of the 96-well plate.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability as a percentage of the control (untreated) cells.

## Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[3]

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- **Nodosin**-treated SW480 cells in 6-well plates
- Ice-cold PBS
- 1X Binding Buffer
- Flow cytometer

Protocol:

- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
  - Healthy cells: Annexin V-negative, PI-negative

- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

## Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

- **Nodosin**-treated SW480 cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.
- **SDS-PAGE and Transfer:** Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins



to a membrane.

- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensities and normalize to a loading control like  $\beta$ -actin. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.

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